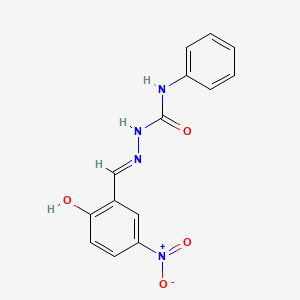
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone (HNPN) is a semicarbazone derivative that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. HNPN is a yellow crystalline solid that is soluble in organic solvents and shows good stability under normal laboratory conditions.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone exerts its anti-tumor and anti-viral effects through the inhibition of DNA and RNA synthesis. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has also been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is also relatively easy to synthesize and shows good stability under normal laboratory conditions. However, one of the limitations of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone, which may provide insights into its potential applications in drug discovery. Additionally, the development of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone-based materials for various applications, such as sensors and catalysis, is an area of growing interest.
Métodos De Síntesis
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone can be synthesized through the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-phenylsemicarbazide in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product. The synthesis of 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been optimized through various methods, including solvent selection, reaction temperature, and reaction time.
Aplicaciones Científicas De Investigación
2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a broad spectrum of biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. 2-hydroxy-5-nitrobenzaldehyde N-phenylsemicarbazone has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
1-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-7-6-12(18(21)22)8-10(13)9-15-17-14(20)16-11-4-2-1-3-5-11/h1-9,19H,(H2,16,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGGWSNMOYBZBJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[N-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6118258.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6118261.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6118269.png)
![(1H-benzimidazol-2-ylmethyl){[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6118273.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)
![3-[1-(methoxyacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6118285.png)

![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)
![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6118355.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6118365.png)